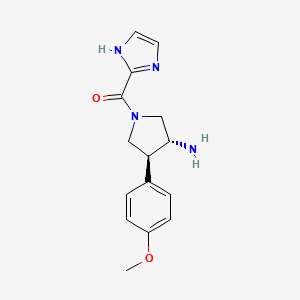
1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized through various chemical reactions, including the condensation reactions and microwave-mediated processes. For instance, a related compound, C26H21ClN4O2, was synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation (Xiaojing Zhang et al., 2006).
Molecular Structure Analysis
The structure of related pyrazole derivatives has been extensively studied, revealing details about their molecular frameworks. For example, a study on a pyrazole ring derivative demonstrated the stability of the molecular structure through negative HOMO and LUMO energies, indicating stability and potential for intramolecular charge transfer (Ö. Tamer et al., 2016).
Chemical Reactions and Properties
1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including those leading to the formation of pyrazolo[3,4-d]thiazoles and isothiazoles. These reactions are influenced by conditions such as pH and the presence of specific reactants (Maria Koyioni et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties can be influenced by the molecular structure and substituents on the pyrazole ring.
Chemical Properties Analysis
Chemical properties, including reactivity with various chemical agents and participation in chemical reactions, are central to the utility of 1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine in synthesis and application. Studies show that modifications to the pyrazole core can significantly impact these properties, leading to varied outcomes in reactions and potential applications (Liqiang Wu et al., 2010).
Applications De Recherche Scientifique
Chemical Synthesis and Material Science Applications
Synthesis Techniques and Structural Analysis
Pyrazole derivatives have been synthesized through various methods, including reactions under microwave irradiation and conventional heating, demonstrating the versatility of pyrazole chemistry in generating complex molecules. These compounds often exhibit interesting structural features, such as planarity and tautomeric forms, which are critical for their biological and material properties Xiaojing Zhang, Junyong Zhang, S. Tu, & Runhong Jia, 2006.
Ligand and Complex Formation
Pyrazolone-based Schiff base ligands have been synthesized and utilized to form novel oxovanadium(IV) complexes. These complexes are characterized by their unique molecular geometries and potential applications in catalysis and material science R. Jadeja & J. R. Shah, 2007.
Biological and Pharmaceutical Research
Antitumor and Antimicrobial Activities
Certain pyrazole derivatives have been synthesized and evaluated for their biological activities, including antitumor, antifungal, and antibacterial properties. These studies highlight the potential of pyrazole compounds in developing new therapeutic agents A. Titi, M. Messali, Bakhet A Alqurashy, R. Touzani, Takuya Shiga, H. Oshio, M. Fettouhi, M. Rajabi, F. Almalki, & T. Ben Hadda, 2020.
Antimicrobial and Cytotoxic Activity
Novel azetidine-2-one derivatives of 1H-benzimidazole, related structurally to pyrazole compounds, have shown significant antibacterial and cytotoxic activities, indicating their utility in medical research and pharmaceutical applications M. Noolvi, S. Agrawal, H. Patel, A. Badiger, Monika Gaba, & Azit Zambre, 2014.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c1-12-5-7-14(8-6-12)16-10-17(19)21(20-16)11-13-3-2-4-15(18)9-13/h2-10H,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVJAWKNCDCPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)
![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)
![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)
![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)
![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)
![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)
![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)